molecular formula C6H4ClSe B092242 4-Chlorophenylselenol CAS No. 16645-10-6

4-Chlorophenylselenol

Cat. No. B092242
CAS RN: 16645-10-6
M. Wt: 190.52 g/mol
InChI Key: JNOCGJDRSWKDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenylselenol (4-CPSe) is a selenium-containing organic compound with the molecular formula C6H5ClSe. It is a colorless to pale yellow liquid with a pungent odor and is widely used in scientific research due to its unique chemical properties. In

Scientific Research Applications

4-Chlorophenylselenol has been extensively used in scientific research due to its unique chemical properties. It is a potent antioxidant and has been shown to protect cells from oxidative stress-induced damage. It also exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-Chlorophenylselenol has also been used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Mechanism Of Action

The mechanism of action of 4-Chlorophenylselenol is based on its ability to scavenge free radicals and reactive oxygen species (ROS). It reacts with ROS and converts them into less harmful compounds, thereby protecting cells from oxidative stress-induced damage. It also modulates the activity of various signaling pathways involved in inflammation and cancer, leading to its anti-inflammatory and anti-cancer properties.

Biochemical And Physiological Effects

4-Chlorophenylselenol has been shown to modulate various biochemical and physiological processes in cells and organisms. It protects cells from oxidative stress-induced damage, reduces inflammation, and inhibits cancer cell growth. It also modulates the activity of various enzymes and signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Chlorophenylselenol in lab experiments include its potent antioxidant and anti-inflammatory properties, its ability to inhibit cancer cell growth, and its use as a reagent and catalyst in organic synthesis. However, its limitations include its toxicity at high concentrations, its instability in air and light, and its potential for environmental contamination.

Future Directions

There are several future directions for the use of 4-Chlorophenylselenol in scientific research. These include its use as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. It could also be used as a reagent and catalyst in organic synthesis, leading to the development of new chemical compounds. Furthermore, further research is needed to explore its potential for environmental applications, such as the removal of heavy metals from contaminated soils and water.

Synthesis Methods

The synthesis of 4-Chlorophenylselenol involves the reaction of 4-chlorophenol with selenium powder in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the selenium atom replaces the hydroxyl group of 4-chlorophenol. The resulting product is then purified by distillation or recrystallization to obtain pure 4-Chlorophenylselenol.

properties

InChI

InChI=1S/C6H4ClSe/c7-5-1-3-6(8)4-2-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOCGJDRSWKDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)[Se]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70422538
Record name 4-Chlorophenylselenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70422538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylselenol

CAS RN

16645-10-6
Record name 4-Chlorophenylselenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70422538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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